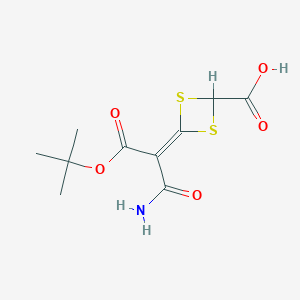
4-(1-Amino-3-(tert-butoxy)-1,3-dioxopropan-2-ylidene)-1,3-dithietane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Amino-3-(tert-butoxy)-1,3-dioxopropan-2-ylidene)-1,3-dithietane-2-carboxylic acid is a complex organic compound featuring a unique structure that includes a tert-butyl group, a dioxopropan-2-ylidene moiety, and a dithietane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-3-(tert-butoxy)-1,3-dioxopropan-2-ylidene)-1,3-dithietane-2-carboxylic acid typically involves multiple steps, including esterification, mesylation, azide substitution, and reduction followed by hydrolysis . The reaction conditions are carefully controlled to ensure high yields and purity of the final product. Common reagents used in these reactions include tert-butyl acetate, perchloric acid, and various solvents such as dichloromethane and methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
4-(1-Amino-3-(tert-butoxy)-1,3-dioxopropan-2-ylidene)-1,3-dithietane-2-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
科学研究应用
4-(1-Amino-3-(tert-butoxy)-1,3-dioxopropan-2-ylidene)-1,3-dithietane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 4-(1-Amino-3-(tert-butoxy)-1,3-dioxopropan-2-ylidene)-1,3-dithietane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity . This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid
- tert-Butyl carbamate
- 1,3,5-Triazine aminobenzoic acid derivatives
Uniqueness
4-(1-Amino-3-(tert-butoxy)-1,3-dioxopropan-2-ylidene)-1,3-dithietane-2-carboxylic acid is unique due to its combination of a tert-butyl group, a dioxopropan-2-ylidene moiety, and a dithietane ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
属性
分子式 |
C10H13NO5S2 |
|---|---|
分子量 |
291.3 g/mol |
IUPAC 名称 |
4-[1-amino-3-[(2-methylpropan-2-yl)oxy]-1,3-dioxopropan-2-ylidene]-1,3-dithietane-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO5S2/c1-10(2,3)16-7(15)4(5(11)12)8-17-9(18-8)6(13)14/h9H,1-3H3,(H2,11,12)(H,13,14) |
InChI 键 |
DSQNMMSQWHSMPW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C(=C1SC(S1)C(=O)O)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


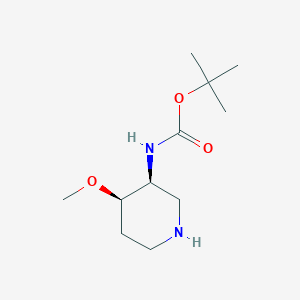
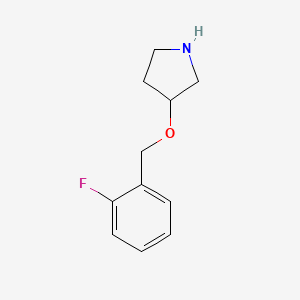
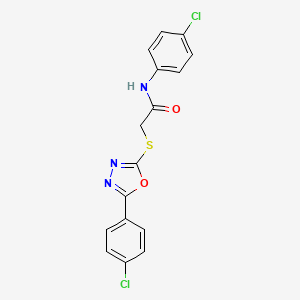
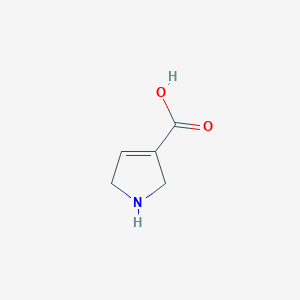
![4-Amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol](/img/structure/B11765808.png)

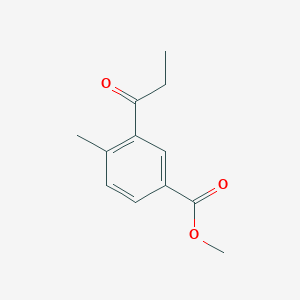
![[(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol](/img/structure/B11765832.png)
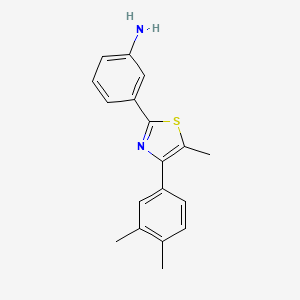
![2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11765841.png)

![2-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11765862.png)
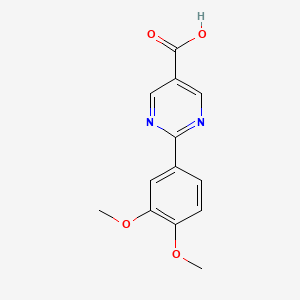
![3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B11765865.png)
